{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone
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Overview
Description
The compound {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a trifluoromethyl group, and a thienopyrazole core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrazole Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a hydrazine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Piperazine Ring: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the thienopyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the transcription and translation of genes involved in cellular processes.
Comparison with Similar Compounds
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE: can be compared with similar compounds such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound with structures similar to heparin, used for its anticoagulant and fibrinolytic properties.
The uniqueness of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Properties
Molecular Formula |
C24H21F3N4O3S2 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-[1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H21F3N4O3S2/c1-16-7-9-18(10-8-16)36(33,34)30-13-11-29(12-14-30)22(32)20-15-19-21(24(25,26)27)28-31(23(19)35-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
InChI Key |
YAOIRVSYZVPRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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